ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate
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Description
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
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Scientific Research Applications
Combinatorial Library Synthesis
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate has been used in the combinatorial library synthesis of novel compounds. Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives utilizing a four-component reaction that included ethyl acetoacetate and 2-hydroxybenzaldehydes (Kumaravel & Vasuki, 2009).
Synthesis of Thiazolidin-4-ones
Čačić et al. (2009) demonstrated the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which involves the reaction of ethyl bromoacetate and subsequent treatments leading to the formation of various compounds, showcasing the versatility of this chemical in synthesizing diverse structures (Čačić et al., 2009).
Antimicrobial Activity Studies
Medimagh-Saidana et al. (2015) explored the antimicrobial activities of new coumarin derivatives synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, indicating the potential of this compound in developing antimicrobial agents (Medimagh-Saidana et al., 2015).
Coumarin Hybrid Thiosemicarbazone Derivatives
The work of Vekariya et al. (2017) highlights the synthesis of coumarin hybrid thiosemicarbazone derivatives using a one-pot, multi-component protocol, demonstrating the chemical's role in creating compounds with potential antimicrobial properties (Vekariya et al., 2017).
Properties
IUPAC Name |
ethyl N-[(E)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-20-14(19)16-15-8(2)11-6-9-4-5-10(17)7-12(9)21-13(11)18/h4-7,17H,3H2,1-2H3,(H,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNVPRVTHYDJGM-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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